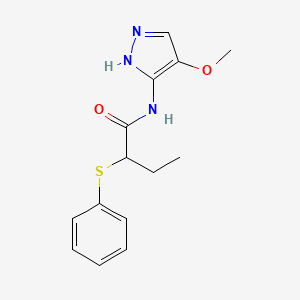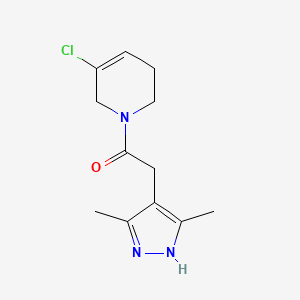![molecular formula C18H24N2O5 B6995176 2,2-Dimethoxy-1-[4-(2-prop-2-enoxybenzoyl)piperazin-1-yl]ethanone](/img/structure/B6995176.png)
2,2-Dimethoxy-1-[4-(2-prop-2-enoxybenzoyl)piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethoxy-1-[4-(2-prop-2-enoxybenzoyl)piperazin-1-yl]ethanone is a complex organic compound that features a piperazine ring substituted with a benzoyl group and an allyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxy-1-[4-(2-prop-2-enoxybenzoyl)piperazin-1-yl]ethanone typically involves multiple steps, starting with the preparation of the piperazine derivative. The key steps include:
Formation of the Piperazine Derivative: This involves the reaction of piperazine with a suitable benzoyl chloride derivative under basic conditions to form the benzoyl-substituted piperazine.
Introduction of the Allyloxy Group: The benzoyl-substituted piperazine is then reacted with an allyl bromide in the presence of a base to introduce the allyloxy group.
Dimethoxy Substitution: Finally, the compound is treated with dimethyl sulfate to introduce the dimethoxy groups at the appropriate positions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethoxy-1-[4-(2-prop-2-enoxybenzoyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or a diol.
Reduction: The benzoyl group can be reduced to a benzyl alcohol or further to a hydrocarbon.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a suitable catalyst or under basic conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Benzyl alcohols or hydrocarbons.
Substitution: Thiol, amine, or halide-substituted derivatives.
Scientific Research Applications
2,2-Dimethoxy-1-[4-(2-prop-2-enoxybenzoyl)piperazin-1-yl]ethanone has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethoxy-1-[4-(2-prop-2-enoxybenzoyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and benzoyl group are key structural features that enable binding to these targets, potentially inhibiting their activity or modulating their function. The allyloxy group may also play a role in enhancing the compound’s binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethoxy-1,1′-binaphthalene: This compound shares the dimethoxy substitution but differs in its core structure, which is based on a binaphthalene scaffold.
1,2-Dimethoxyethane: A simpler compound with two methoxy groups attached to an ethane backbone.
1,2-Dimethoxy-4-(prop-2-yn-1-yl)benzene: Similar in having methoxy groups and an allyl derivative but differs in the core aromatic structure.
Uniqueness
2,2-Dimethoxy-1-[4-(2-prop-2-enoxybenzoyl)piperazin-1-yl]ethanone is unique due to its combination of a piperazine ring, benzoyl group, and allyloxy group, which confer specific chemical and biological properties not found in the simpler analogs mentioned above.
Properties
IUPAC Name |
2,2-dimethoxy-1-[4-(2-prop-2-enoxybenzoyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-4-13-25-15-8-6-5-7-14(15)16(21)19-9-11-20(12-10-19)17(22)18(23-2)24-3/h4-8,18H,1,9-13H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFLCYWPQJLSDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2OCC=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-(2-Methoxyethoxy)phenyl]-(3-morpholin-4-ylazetidin-1-yl)methanone](/img/structure/B6995099.png)

![tert-butyl 5-[(1-methylpyrrole-2-carbonyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B6995114.png)

![N-[[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]methyl]-N-methylcyclopent-3-ene-1-carboxamide](/img/structure/B6995135.png)
![Tert-butyl 6-[(2-methyl-3-methylsulfanylpropanoyl)amino]pyridine-3-carboxylate](/img/structure/B6995142.png)
![1-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)pyrrole-2-carboxamide](/img/structure/B6995147.png)
![3,3,5-trimethyl-N-[(1R,2R)-2-(oxolan-2-yl)cyclopropyl]cyclohexane-1-carboxamide](/img/structure/B6995160.png)
![1-methyl-N-[(1R,2R)-2-(oxolan-2-yl)cyclopropyl]pyrrole-2-carboxamide](/img/structure/B6995162.png)
![Tert-butyl 4-[(5-methyl-1,2-thiazole-3-carbonyl)amino]pyridine-2-carboxylate](/img/structure/B6995170.png)
![Tert-butyl 4-[(2-methoxyacetyl)amino]-1,3-dihydroisoindole-2-carboxylate](/img/structure/B6995173.png)
![1-[4-(2,2-Dimethoxyacetyl)piperazin-1-yl]-2-methyl-3-methylsulfanylpropan-1-one](/img/structure/B6995181.png)
![1-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2,2-dimethoxyethanone](/img/structure/B6995188.png)
![2-(4-Chlorophenyl)-1-[4-hydroxy-4-(pyridin-2-ylmethyl)piperidin-1-yl]ethanone](/img/structure/B6995196.png)
